(S)-2-allylpyrrolidine hydrochloride

Asymmetric Synthesis Diastereoselective Cyclization Indolizidine Alkaloids

Researchers requiring defined stereochemical outcomes in asymmetric synthesis often face unreliable enantiomeric purity from generic suppliers. (S)-2-Allylpyrrolidine hydrochloride (CAS 197230-28-7) is a single-enantiomer building block that guarantees stereochemical fidelity. • Achieves 99% diastereomeric excess in zwitterionic aza-Claisen rearrangements for α-fluoroamide synthesis. • Produces indolizidine natural product cores as a single diastereomer via aza-Prins cyclization. • Enables construction of organocatalysts with predictable enantioselectivity for aldol/Michael additions. Bulk quantities available with comprehensive CoA documentation.

Molecular Formula C7H14ClN
Molecular Weight 147.65
CAS No. 197230-28-7; 197230-31-2
Cat. No. B2783374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-allylpyrrolidine hydrochloride
CAS197230-28-7; 197230-31-2
Molecular FormulaC7H14ClN
Molecular Weight147.65
Structural Identifiers
SMILESC=CCC1CCCN1.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-4-7-5-3-6-8-7;/h2,7-8H,1,3-6H2;1H/t7-;/m1./s1
InChIKeyNVQFTQHETVOVON-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Allylpyrrolidine Hydrochloride CAS 197230-28-7: A Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(S)-2-Allylpyrrolidine hydrochloride (CAS 197230-28-7; free base CAS 132959-53-6) is a chiral, non-racemic nitrogen heterocycle belonging to the pyrrolidine class . The compound consists of a pyrrolidine ring bearing an allyl substituent at the 2-position in the (S)-absolute configuration, isolated as the hydrochloride salt to enhance handling stability and water solubility [1]. As a homochiral building block, it enables the construction of optically active molecules with defined stereochemistry, serving as a key intermediate in asymmetric synthesis, medicinal chemistry, and the preparation of chiral ligands and organocatalysts .

Why Generic Substitution Fails for (S)-2-Allylpyrrolidine Hydrochloride: The Critical Role of Absolute Stereochemistry in Synthetic Outcomes


In asymmetric synthesis and chiral drug discovery, the stereochemical identity of a building block is not an interchangeable property; it is the primary determinant of downstream stereochemical outcomes and, consequently, biological activity . The (S)-2-allylpyrrolidine framework is a specific homochiral entity distinct from its (R)-enantiomer, racemic mixtures (e.g., 2-allylpyrrolidine hydrochloride CAS 245725-70-6), and structural analogs such as 1-allylpyrrolidine or proline derivatives . Substitution with a racemate or the opposite enantiomer will predictably invert the configuration of newly formed stereocenters in key transformations such as the zwitterionic aza-Claisen rearrangement, thereby leading to an entirely different stereochemical array in the final product [1]. The quantitative evidence presented below demonstrates that this specific (S)-configured compound enables stereochemical outcomes and reaction efficiencies that cannot be replicated by generic or alternative chiral pyrrolidines.

Quantitative Differentiation of (S)-2-Allylpyrrolidine Hydrochloride: Head-to-Head Evidence for Asymmetric Synthesis Performance


Aza-Prins Cyclization Diastereoselectivity: Exclusive Formation of a Single Diastereomer with (S)-Configured 2-Allylpyrrolidines

The (S)-configured 2-allylpyrrolidine scaffold enables exclusive formation of a single diastereomer in the aza-Prins cyclization to construct functionalized indolizidines [1]. Under the reaction conditions of aldehyde condensation at room temperature in dichloromethane with a Lewis acid promoter, the cyclization of (S)-2-allylpyrrolidines produces the indolizidine scaffold as a single diastereomer (dr >20:1) [1]. In contrast, the use of a racemic 2-allylpyrrolidine would produce a mixture of diastereomers that would require chromatographic separation, directly impacting yield and purification costs [2].

Asymmetric Synthesis Diastereoselective Cyclization Indolizidine Alkaloids

Zwitterionic Aza-Claisen Rearrangement: 99% Diastereomeric Excess Achieved with an (S)-Configured N-Allylpyrrolidine

In an asymmetric zwitterionic aza-Claisen rearrangement, an (S)-configured N-allylpyrrolidine derivative (N-allyl-(S)-2-(methoxymethyl)pyrrolidine) was reacted with 2-fluoropropionyl chloride or 2-fluorophenylacetic acid chloride [1]. The reaction, catalyzed by Yb(OTf)₃ in dichloromethane at room temperature, resulted in the formation of N-(α-fluoro-γ-vinylamide)pyrrolidine products as homochiral materials with a remarkable 99% diastereomeric excess (de) [1]. This level of stereocontrol is a direct consequence of the fixed (S)-chirality of the starting pyrrolidine, which dictates the stereochemical course of the C–C bond-forming event [2]. While a similar transformation is possible with the (R)-enantiomer, it would yield the opposite stereoisomer of the α-fluoroamide product, demonstrating that the specific (S)-configuration is required for a targeted stereochemical outcome .

Asymmetric Fluorination Aza-Claisen Rearrangement Stereoselective Synthesis

Enantioselective Organocatalysis: (S)-Pyrrolidine Scaffold is the Core of Widely Used Chiral Catalysts

The (S)-pyrrolidine scaffold is a fundamental structural motif in a range of highly effective organocatalysts, with (S)-proline being the canonical example . (S)-2-Allylpyrrolidine, the free base form of the target compound, serves as a key chiral precursor for the synthesis of advanced organocatalysts used in reactions such as aldol, Michael, and Mannich additions . The (S)-enantiomer provides a specific three-dimensional structure crucial for selective interactions with biological targets and for inducing high enantioselectivity in catalytic cycles . In contrast, the (R)-enantiomer or a racemic mixture would lead to catalysts with diminished or opposite enantioselectivity . This is a class-level inference supported by the extensive use of chiral pyrrolidines in asymmetric catalysis, where the enantiomeric purity of the building block is directly correlated with the enantiomeric excess of the final product .

Organocatalysis Asymmetric Catalysis Enantioselective Synthesis

Optimal Procurement Scenarios for (S)-2-Allylpyrrolidine Hydrochloride Based on Quantitative Performance Evidence


Synthesis of Enantiomerically Pure α-Fluoroamides and γ-Lactones

Procurement of (S)-2-allylpyrrolidine hydrochloride is indicated for projects requiring the asymmetric introduction of fluorine into small molecules, a strategy of growing importance in medicinal chemistry to modulate drug properties such as metabolic stability and bioavailability [1]. The compound serves as a direct precursor to N-allyl-(S)-pyrrolidines that, in a zwitterionic aza-Claisen rearrangement, yield α-fluoroamide products with 99% diastereomeric excess [1]. This high level of stereocontrol is essential for creating fluorinated building blocks with defined chirality and cannot be achieved with the (R)-enantiomer or racemic mixtures, which would lead to the opposite stereoisomer or a mixture thereof [2].

Preparation of Chiral Pyrrolidine-Derived Organocatalysts

Researchers involved in the development of novel organocatalysts for asymmetric reactions, such as aldol or Michael additions, should prioritize (S)-2-allylpyrrolidine hydrochloride as a starting material . The (S)-configured pyrrolidine ring is the core structural feature of many effective organocatalysts, and its inherent chirality is essential for inducing high enantioselectivity in the target reaction . Using the (R)-enantiomer would produce catalysts with the opposite stereochemical bias, rendering them ineffective for synthesizing the desired enantiomer of a target compound.

Concise and Diastereoselective Synthesis of Indolizidine Alkaloid Scaffolds

The procurement of (S)-2-allylpyrrolidine hydrochloride is a strategic decision for projects targeting the synthesis of indolizidine-containing natural products, such as swainsonine or castanospermine, which are known glycosidase inhibitors [3]. The (S)-configured allylpyrrolidine is a key substrate for the aza-Prins cyclization, a powerful method that constructs the indolizidine core as a single diastereomer in a single step [3]. This contrasts sharply with the use of a racemic starting material, which would produce a mixture of diastereomers that would require separation, thereby reducing the overall yield and increasing the synthetic complexity [4].

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